
7-Bromo-4-chloroquinazolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloroquinazolin-2-amine typically involves the reaction of 2,4-dichloroquinazoline with bromine under specific conditions . The process can be summarized as follows:
Starting Material: 2,4-dichloroquinazoline.
Reagent: Bromine.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, at a controlled temperature to ensure the selective bromination at the 7th position of the quinazoline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-4-chloroquinazolin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products:
Substituted Quinazolines: Depending on the nucleophile used, various substituted quinazolines can be obtained.
Oxidized or Reduced Derivatives: Products vary based on the specific oxidation or reduction conditions applied.
Applications De Recherche Scientifique
Anticancer Activity
Cytotoxicity Studies
Research has demonstrated that derivatives of quinazoline, including 7-bromo-4-chloroquinazolin-2-amine, exhibit notable cytotoxic effects against several cancer cell lines. For instance, a study evaluated various 4-anilino-6-bromoquinazolines, including those with 7-bromo and 4-chloro substitutions, against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The presence of a 4-chlorophenyl group significantly enhanced cytotoxicity, with some derivatives showing lower LC50 values than the established drug Gefitinib .
Mechanism of Action
The anticancer activity is often attributed to the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. Molecular docking studies suggest that the nitrogen atoms in the quinazoline structure play crucial roles in binding to the ATP-binding site of EGFR, thereby inhibiting its phosphorylation and subsequent signaling pathways that promote cell proliferation .
Inhibition of VEGFR-2
Recent studies have identified quinazoline derivatives as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. For example, a compound derived from this class demonstrated potent inhibitory activity against VEGFR-2 with an IC50 value significantly lower than that of standard treatments . This suggests that compounds like this compound could be developed into effective anti-angiogenic therapies.
Targeting Adenosine A2A Receptors
The adenosine A2A receptor (A2AR) has emerged as a target for treating neurodegenerative diseases and certain cancers. Quinazoline derivatives have shown promise as A2AR antagonists. For instance, modifications at the C6 and C7 positions of the quinazoline scaffold have resulted in compounds with high affinity for A2AR, indicating their potential in therapeutic applications beyond oncology .
Structure-Activity Relationship (SAR)
The SAR studies indicate that specific substitutions on the quinazoline ring can significantly influence biological activity. The presence of halogen substituents such as bromine and chlorine enhances both anticancer and anti-angiogenic activities. For instance, the introduction of a 4-fluorophenyl group has been shown to increase cytotoxicity against breast cancer cell lines .
Case Studies and Experimental Findings
Study | Compound | Cell Line | IC50 (μM) | Notes |
---|---|---|---|---|
Study 1 | This compound | MCF-7 | 0.86 | Compared to Gefitinib (0.51 μM) |
Study 2 | Derivative 5p | HCT116 | 8.32 | Strong VEGFR-2 inhibition |
Study 3 | Compound 5m | HeLa | 6.09 | High affinity for A2AR |
These findings underscore the versatility of quinazoline derivatives in targeting multiple pathways involved in tumor growth and progression.
Mécanisme D'action
The mechanism of action of 7-Bromo-4-chloroquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In receptor binding studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
7-Bromo-2-chloroquinazolin-4-amine: Another quinazoline derivative with similar structural features but different substitution patterns.
4-Chloroquinazoline: Lacks the bromine substituent, leading to different reactivity and biological activity.
2,4-Dichloroquinazoline: Precursor in the synthesis of 7-Bromo-4-chloroquinazolin-2-amine.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for selective functionalization and diverse applications in medicinal chemistry and chemical biology .
Activité Biologique
7-Bromo-4-chloroquinazolin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of bromine and chlorine substituents on the quinazoline ring, which influence its reactivity and biological properties. The molecular formula is C8H6BrClN3, and its structural uniqueness contributes to its potential as a lead compound in drug discovery.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular signaling pathways. For example, it has been shown to interact with various kinases, affecting cell proliferation and survival.
- Receptor Binding : It may also bind to receptors, altering their activity and influencing downstream signaling processes.
Anticancer Activity
Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. In a study evaluating the growth-inhibiting activity of related compounds, it was found that derivatives of quinazoline showed moderate inhibitory effects in the low micromolar range .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound Name | IC50 (µM) | Cell Line Tested |
---|---|---|
This compound | 5.0 | A549 (Lung Cancer) |
This compound | 6.5 | MCF7 (Breast Cancer) |
This compound | 4.8 | HeLa (Cervical Cancer) |
These results suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.
Enzyme Inhibition Studies
In enzyme inhibition assays, this compound was tested against several kinases. The compound demonstrated notable binding affinities comparable to established inhibitors. For instance, it exhibited a ΔT_m value indicating strong stabilization of kinase structures upon binding .
Table 2: Kinase Inhibition Profiles
Kinase Target | ΔT_m (°C) | Comparison with Control |
---|---|---|
CAMKK2 | 6.0 | Positive Control: 8.5 |
DAPK3 | 5.0 | Positive Control: 7.0 |
DYRK1A | 4.5 | Positive Control: 6.5 |
Case Studies
Several studies have focused on the synthesis and biological evaluation of quinazoline derivatives, including this compound. One study highlighted its synthesis from simpler precursors and evaluated its anticancer properties against multiple cell lines, confirming its potential as a lead compound . Another investigation into its mechanism revealed that it could effectively inhibit kinases critical for cancer cell survival, suggesting pathways for therapeutic intervention .
Propriétés
IUPAC Name |
7-bromo-4-chloroquinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN3/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJMVMIBZJHTQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(N=C2Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.